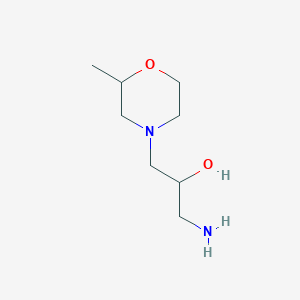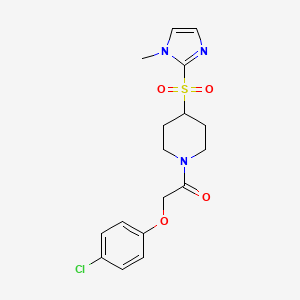
Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H20N2O3 . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 228.29 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not mentioned in the search results.科学的研究の応用
TBMO has a variety of scientific research applications, including in the study of drug metabolism, enzyme inhibition, and environmental toxicity. TBMO has been used in the study of drug metabolism, as it is known to inhibit the activity of certain enzymes involved in drug metabolism. TBMO has also been used to study enzyme inhibition, as it is known to inhibit the activity of certain enzymes involved in metabolic pathways. Finally, TBMO has been used in the study of environmental toxicity, as it is known to be toxic to certain aquatic organisms.
作用機序
TBMO is known to inhibit the activity of certain enzymes involved in drug metabolism, as well as certain enzymes involved in metabolic pathways. The mechanism of action of TBMO involves its binding to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. This binding is reversible, and the enzyme can be reactivated by removing TBMO from the active site.
Biochemical and Physiological Effects
TBMO is known to have a variety of biochemical and physiological effects. TBMO has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as certain enzymes involved in metabolic pathways. In addition, TBMO has been shown to be toxic to certain aquatic organisms. Finally, TBMO has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
実験室実験の利点と制限
TBMO has several advantages for lab experiments. TBMO is a relatively stable compound, which makes it easy to store and handle. In addition, TBMO is relatively inexpensive to purchase, which makes it an affordable option for laboratory experiments. However, TBMO does have some limitations for lab experiments. TBMO is a relatively non-polar compound, which can make it difficult to dissolve in certain solvents. In addition, TBMO can be toxic to certain aquatic organisms, which can limit its use in aquatic experiments.
将来の方向性
TBMO has potential for a variety of future applications. TBMO could be used in the development of new pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. TBMO could also be used in the development of new pesticides and herbicides. Finally, TBMO could be used in the study of drug metabolism and enzyme inhibition.
合成法
TBMO can be synthesized through a variety of methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Perkin reaction. The Knoevenagel condensation reaction is the most commonly used method for synthesizing TBMO. This reaction involves the condensation of aldehydes and ketones with an aromatic amine in the presence of a base catalyst. The Biginelli reaction involves the condensation of aldehydes, ketones, and urea in the presence of an acid catalyst. The Perkin reaction involves the condensation of an aromatic aldehyde and an aromatic ketone in the presence of a base catalyst.
特性
IUPAC Name |
tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8-5-6-13(7-9(14)12-8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTMDHUNVKMYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC(=O)N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2623611.png)


![Butyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2623616.png)
![2-ethyl-6-(4-methoxybenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2623617.png)

![methyl 4-((7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2623620.png)
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2623625.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2623627.png)
![N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide](/img/structure/B2623630.png)

![Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2623632.png)
